molecular formula C6H7Cl3N2O2 B11809462 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride

Cat. No.: B11809462
M. Wt: 245.5 g/mol
InChI Key: IVTMGNUMRUCBID-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H5ClN2O2·2HCl. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride typically involves the chlorination of 6-methylpyridazine-4-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyridazine, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt metabolic pathways, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methylpyridazine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C6H7Cl3N2O2

Molecular Weight

245.5 g/mol

IUPAC Name

3-chloro-6-methylpyridazine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H5ClN2O2.2ClH/c1-3-2-4(6(10)11)5(7)9-8-3;;/h2H,1H3,(H,10,11);2*1H

InChI Key

IVTMGNUMRUCBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)O.Cl.Cl

Origin of Product

United States

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